2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile
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Overview
Description
2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C15H10BrNO2 It is a derivative of benzonitrile, featuring a bromo-substituted phenoxy group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile typically involves the reaction of 4-bromo-2-formylphenol with benzonitrile derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-[(4-carboxy-2-formylphenoxy)methyl]benzonitrile.
Reduction: 2-[(4-bromo-2-formylphenoxy)methyl]benzylamine.
Substitution: 2-[(4-substituted-2-formylphenoxy)methyl]benzonitrile derivatives.
Scientific Research Applications
2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of the bromo and formyl groups allows for specific interactions with molecular targets, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluorobenzonitrile
- 2-bromo-4-methylphenol
- 4-bromo-2-methoxyphenol
Uniqueness
2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile is unique due to the combination of its bromo, formyl, and nitrile functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
2-[(4-bromo-2-formylphenoxy)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c16-14-5-6-15(13(7-14)9-18)19-10-12-4-2-1-3-11(12)8-17/h1-7,9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXSLSDPKXOFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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